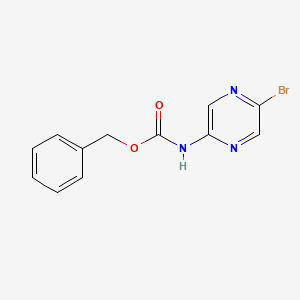

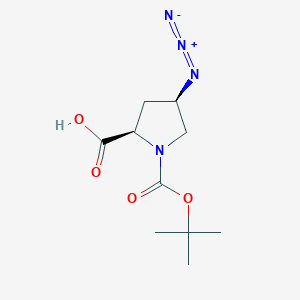

![molecular formula C22H13F3N2O3 B2960882 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 313379-32-7](/img/structure/B2960882.png)

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as Compound 1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antioxidative Potential and Green Synthesis

A study conducted by Milovanović et al. (2020) explored the green synthesis of benzamide-dioxoisoindoline derivatives, highlighting their antioxidative potential. This research is significant as it demonstrates the utility of these compounds in potentially mitigating oxidative stress within living cells, which is a critical factor in various chronic diseases. The compounds were synthesized using ultrasound irradiation in water, emphasizing an eco-friendly approach to chemical synthesis (Milovanović et al., 2020).

Advancements in Polyamide Synthesis

Research by Yokozawa et al. (2002) introduced a novel methodology for synthesizing well-defined aromatic polyamides, incorporating elements that could potentially relate to the structural functionality of 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide. This work is crucial for developing new materials with enhanced properties for various applications, including electronics and biomedical devices (Yokozawa et al., 2002).

Anti-Tubercular Applications

Nimbalkar et al. (2018) synthesized novel derivatives of benzamide and evaluated their anti-tubercular activity. This study indicates the potential application of such compounds in developing new treatments for tuberculosis, a significant global health challenge. The research also highlights the non-cytotoxic nature of these compounds, underscoring their safety profile (Nimbalkar et al., 2018).

Antiepileptic Activity

A study by Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides and evaluated their antiepileptic activity. The findings suggest that certain compounds significantly increased seizure latency times in mice, comparable to the effects of standard antiepileptic drugs. This research opens new avenues for developing effective treatments for epilepsy (Asadollahi et al., 2019).

HIV Integrase Inhibition

Wadhwa et al. (2019) synthesized and tested novel derivatives of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide for their ability to inhibit HIV-1 integrase. Several compounds demonstrated significant inhibition, presenting a new class of HIV-1 integrase inhibitors. This research contributes to the ongoing search for more effective HIV treatments (Wadhwa et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of the compound 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Propiedades

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N2O3/c23-22(24,25)14-4-3-5-15(12-14)26-19(28)13-8-10-16(11-9-13)27-20(29)17-6-1-2-7-18(17)21(27)30/h1-12H,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNNTFXIKZSNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)

![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960802.png)

![2-((3-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2960805.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960806.png)

![3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2960807.png)

amine hydrochloride](/img/structure/B2960808.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2960812.png)